rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans
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Overview
Description
rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans: is a chiral compound with a complex structure that includes a pyrazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Oxolane Ring Formation: The oxolane ring can be synthesized via a cyclization reaction involving a diol and an appropriate leaving group.
Coupling of the Rings: The final step involves coupling the pyrazole and oxolane rings through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole.
Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in catalysis and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxolane ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- rac-[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
- rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
Comparison:
- Structural Differences: The presence of different ring systems (piperidine vs. oxolane) and functional groups.
- Reactivity: Variations in reactivity due to different electronic and steric effects.
- Applications: Unique applications based on their specific structural features and reactivity profiles.
Conclusion
rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike.
Properties
IUPAC Name |
[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUIKNLXEWVQCA-IONNQARKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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